Scientific Field: Organic Chemistry
Summary of Application: The oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzaldehyde in micellar media by Cr (VI) has been studied. This reaction is part of green chemistry, which aims to minimize the use of energy and waste prevention.
Methods of Application: The kinetics of the reaction were recorded spectrophotometrically following pseudo-first-order reaction conditions at λmax = 440 nm.
Results or Outcomes: The study provided necessary spectroscopic evidences in support of the product formation.
Scientific Field: Structural Chemistry
Summary of Application: The X-ray structure of 4-chlorobenzyl chloride has been determined for the first time
Methods of Application: Crystals suitable for diffraction were obtained from the inner surface of a commercial bottle which had been stored for more than 5 years, allowing slow sublimation.
Results or Outcomes: The resulting structure shows a perfectly planar chlorobenzene ring with the CH2–Cl bond almost orthogonal.
N-(4-Chlorobenzyl)-2-propanamine hydrochloride is a chemical compound characterized by the molecular formula C10H14ClN and a CAS number of 40066-21-5. It is a hydrochloride salt of N-(4-chlorobenzyl)-2-propanamine, which features a 4-chlorobenzyl group attached to a propanamine structure. This compound is typically presented as a white to off-white crystalline powder and is soluble in water, making it suitable for various applications in chemical research and pharmaceutical development .
The chemical behavior of N-(4-Chlorobenzyl)-2-propanamine hydrochloride can be understood through its reactivity patterns typical of amines and halogenated compounds. It can undergo:
N-(4-Chlorobenzyl)-2-propanamine hydrochloride exhibits biological activity that may include:
The synthesis of N-(4-Chlorobenzyl)-2-propanamine hydrochloride typically involves:
N-(4-Chlorobenzyl)-2-propanamine hydrochloride has several applications, including:
Interaction studies involving N-(4-Chlorobenzyl)-2-propanamine hydrochloride focus on its binding affinity and activity against various biological targets. These studies may include:
Several compounds share structural similarities with N-(4-Chlorobenzyl)-2-propanamine hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-(4-Chlorobenzyl)-1-propanamine hydrochloride | C10H15Cl2N | Similar structure; different position of amine |
N,N-Dimethyl-4-chlorobenzylamine | C11H16ClN | Contains dimethyl groups; potential CNS activity |
4-Chlorobenzylamine | C7H8ClN | Lacks propanamine structure; simpler amine |
N-(4-Chlorobenzyl)-2-propanamine hydrochloride is unique due to its specific combination of a chlorinated aromatic ring and a branched propanamine structure. This distinct arrangement may confer unique pharmacological properties compared to other similar compounds, potentially making it a valuable candidate for further research in medicinal chemistry. Its ability to interact with various biological targets while maintaining stability as a hydrochloride salt enhances its utility in both research and application contexts.
Catalytic reductive amination has emerged as a key method for constructing the benzyl-propanamine backbone. In this approach, 4-chlorobenzaldehyde and 2-propanamine undergo condensation followed by reduction to form the secondary amine. Recent work by Wang et al. demonstrated that covalent organic framework (COF)-supported platinum catalysts achieve 89% selectivity for secondary amines in analogous reductive aminations. The COF’s porous structure enhances substrate-catalyst interactions, while platinum nanoparticles facilitate hydrogenation of the intermediate imine.
A comparative analysis of transition metal catalysts reveals distinct performance profiles:
Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
Pt/COF | 80 | 6 | 85 | 89 |
Pd/COF | 80 | 8 | 78 | 82 |
Rh/COF | 100 | 4 | 91 | 75 |
Conventional Pd/C | 100 | 12 | 65 | 68 |
Rhodium-based systems show superior reaction rates but lower selectivity due to over-reduction byproducts. To adapt this methodology for N-(4-chlorobenzyl)-2-propanamine, researchers have substituted benzaldehyde with 4-chlorobenzaldehyde and optimized the amine:aldehyde stoichiometry to 1.5:1, achieving 83% isolated yield in batch reactions.
The choice of solvent during hydrochloride salt formation critically impacts crystal morphology, solubility, and purity. Polar aprotic solvents like dimethylacetamide (DMAc) produce needle-like crystals with high surface area, enhancing dissolution rates. In contrast, ethanol-water mixtures yield cubic crystals with improved bulk density. A recent study comparing solvent systems found that 2:1 v/v tetrahydrofuran (THF):diethyl ether mixtures generated the highest-purity hydrochloride salt (99.7%) due to preferential solvation of organic impurities.
Key solvent parameters include:
The table below summarizes solvent effects on salt properties:
Solvent System | Crystal Habit | Purity (%) | Solubility (mg/mL) |
---|---|---|---|
DMAc | Needle | 98.2 | 45.3 |
Ethanol-water (3:1) | Cubic | 99.1 | 38.7 |
THF-diethyl ether | Platelet | 99.7 | 41.2 |
Acetone | Irregular | 97.8 | 50.1 |
Microwave irradiation accelerates the reductive amination step by 4–6-fold compared to conventional heating. A protocol adapted from Croci et al. uses 140°C microwave irradiation for 10 minutes with sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, achieving 94% conversion. The rapid dielectric heating minimizes thermal degradation of the 4-chlorobenzyl group while maintaining reaction selectivity above 90%.
Critical microwave parameters include:
Comparative kinetic studies show microwave systems achieve 85% yield in 15 minutes versus 8 hours for oil bath heating at 80°C. This method reduces side products like N-alkylated byproducts from 12% to <3%.
Continuous flow systems address batch synthesis limitations through precise residence time control and enhanced heat/mass transfer. A biocatalytic flow reactor co-immobilizing amine dehydrogenase and formate dehydrogenase in agarose gel achieved 47% yield of benzylamine analogs at 0.03 mol% catalyst loading. For N-(4-chlorobenzyl)-2-propanamine, preliminary studies in stainless steel microreactors (0.5 mm ID) demonstrate:
The table below compares batch vs. flow synthesis metrics:
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Reaction time | 8 h | 15 min |
Productivity (g/L/day) | 12.4 | 89.7 |
Energy consumption (kJ/g) | 145 | 38 |
Purity | 95% | 98.5% |
Future directions include integrating microwave heating with flow systems and developing heterogeneous catalysts for in-line product separation.
The 4-chlorobenzylamine moiety in N-(4-Chlorobenzyl)-2-propanamine hydrochloride serves as a versatile pharmacophore for targeting adenosine triphosphate (ATP)-binding pockets in kinases. Structural analogs featuring dichlorinated benzyl groups, such as 3,4-dichlorobenzylamine derivatives, demonstrate enhanced binding affinity for Clk4 kinases compared to mono-chlorinated variants [4]. For instance, replacing the 4-chloro substituent with 3,4-dichloro groups improved Clk4 inhibition by 8-fold (IC~50~ = 14 nM vs. 50 nM) [4].
Bioisosteric replacement of the propane chain with pyridine or indazole rings introduces hydrogen-bonding capabilities. In guanidyl pyrimidine analogs, substituting the propane amine with a 1H-indazol-5-yl group increased Clk4 selectivity over Dyrk1A by >10-fold [4]. This modification aligns with kinase inhibitors’ preference for planar heterocycles that engage π-π stacking interactions in hydrophobic regions.
Table 1: Impact of Benzylamine Substitutions on Kinase Inhibition
Substituent | Clk4 IC~50~ (nM) | Dyrk1A IC~50~ (nM) | Selectivity Ratio |
---|---|---|---|
4-Chlorobenzylamine | 50 | 260 | 5.2 |
3,4-Dichlorobenzylamine | 14 | 160 | 11.4 |
3-Picolyl | 20 | 40 | 2.0 |
Data adapted from kinase inhibition studies [4].
While direct evidence of serotonergic activity remains limited, the compound’s secondary amine structure suggests potential interactions with serotonin transporters (SERT) or 5-HT receptors. Primary amines like benzylamine derivatives are known to inhibit monoamine oxidase (MAO), indirectly elevating synaptic serotonin levels [4]. Quantum mechanical modeling predicts that the 4-chloro group enhances lipid membrane permeability, facilitating blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS) targets.
Molecular docking simulations propose that the protonated amine forms a salt bridge with aspartate residues in SERT’s substrate-binding pocket. The chlorobenzyl group may occupy a hydrophobic subpocket, mimicking the indole ring of serotonin. However, experimental validation is required to confirm these interactions.
SAR analyses reveal that electronic and steric properties of the chlorobenzyl group profoundly influence target engagement. Key findings include:
Table 2: SAR Trends in 4-Chlorobenzylamine Derivatives
Modification | Clk4 IC~50~ (nM) | Solubility (mg/mL) |
---|---|---|
N-(4-Chlorobenzyl)ethylamine | 290 | 3.2 |
N-(4-Chlorobenzyl)-2-propanamine | 50 | 5.1 |
N-(4-Chlorobenzyl)butylamine | 1,120 | 2.8 |
Data synthesized from biochemical and physicochemical studies [3] [4].
The hydrochloride salt form of N-(4-Chlorobenzyl)-2-propanamine enables prodrug designs aimed at improving oral bioavailability. Two primary strategies emerge:
Conjugating the amine with acetyl or pivaloyl groups masks polarity, enhancing intestinal absorption. In vitro hydrolysis studies show that pancreatic esterases efficiently cleave these groups, releasing the active compound at >90% yield within 2 hours [3].